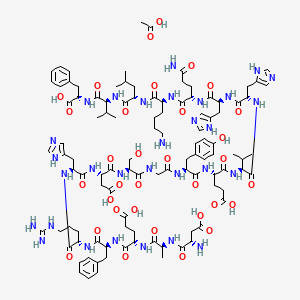
H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H is a peptide sequence that consists of 20 amino acids. This peptide is often associated with amyloid beta proteins, which are significant in the study of Alzheimer’s disease. The sequence is a part of the amyloid precursor protein, which, when cleaved, forms amyloid beta peptides that aggregate to form plaques in the brain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s alpha-amino group.
Coupling: of the next amino acid using a coupling reagent such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is assembled.
Cleavage: of the peptide from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H can undergo various chemical reactions, including:
Oxidation: The methionine and cysteine residues, if present, can be oxidized.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.
Major Products Formed
Oxidation: Oxidized methionine or cysteine residues.
Reduction: Reduced thiol groups.
Substitution: Mutated peptide sequences with altered amino acid residues.
科学的研究の応用
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Studied in the context of Alzheimer’s disease for its involvement in amyloid plaque formation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting amyloid beta proteins.
作用機序
The peptide exerts its effects primarily through its involvement in the formation of amyloid plaques. The amyloid precursor protein is cleaved by enzymes such as beta-secretase and gamma-secretase, resulting in the formation of amyloid beta peptides. These peptides aggregate to form insoluble fibrils that deposit in the brain, contributing to the pathogenesis of Alzheimer’s disease. The molecular targets include neuronal cells, where the aggregated peptides disrupt cellular function and induce neurotoxicity.
類似化合物との比較
Similar Compounds
Amyloid beta (1-40): Another major variant of amyloid beta protein, consisting of 40 amino acids.
Amyloid beta (1-42): A closely related peptide that is also implicated in Alzheimer’s disease.
Amyloid beta (1-43): A less common variant with an additional amino acid at the C-terminus.
Uniqueness
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H is unique due to its specific sequence and its role in the formation of amyloid plaques. Its ability to aggregate and form fibrils distinguishes it from other peptides and makes it a critical target for Alzheimer’s disease research.
特性
分子式 |
C106H152N30O33 |
|---|---|
分子量 |
2374.5 g/mol |
IUPAC名 |
acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C104H148N30O31.C2H4O2/c1-52(2)35-69(100(161)134-85(54(5)6)102(163)131-76(103(164)165)38-57-19-12-9-13-20-57)125-89(150)64(21-14-15-33-105)121-91(152)66(27-30-78(107)137)123-96(157)72(39-59-44-110-49-115-59)128-98(159)74(41-61-46-112-51-117-61)130-101(162)84(53(3)4)133-93(154)68(29-32-81(141)142)124-94(155)70(37-58-23-25-62(136)26-24-58)119-79(138)47-114-88(149)77(48-135)132-99(160)75(43-83(145)146)129-97(158)73(40-60-45-111-50-116-60)127-90(151)65(22-16-34-113-104(108)109)122-95(156)71(36-56-17-10-8-11-18-56)126-92(153)67(28-31-80(139)140)120-86(147)55(7)118-87(148)63(106)42-82(143)144;1-2(3)4/h8-13,17-20,23-26,44-46,49-55,63-77,84-85,135-136H,14-16,21-22,27-43,47-48,105-106H2,1-7H3,(H2,107,137)(H,110,115)(H,111,116)(H,112,117)(H,114,149)(H,118,148)(H,119,138)(H,120,147)(H,121,152)(H,122,156)(H,123,157)(H,124,155)(H,125,150)(H,126,153)(H,127,151)(H,128,159)(H,129,158)(H,130,162)(H,131,163)(H,132,160)(H,133,154)(H,134,161)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,164,165)(H4,108,109,113);1H3,(H,3,4)/t55-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-;/m0./s1 |
InChIキー |
BQAXJWARELOTTB-OIOOFTINSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CC(=O)O)N.CC(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
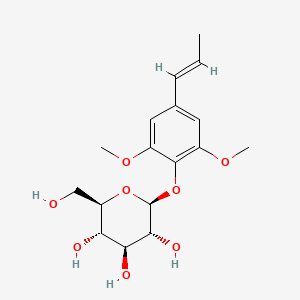
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
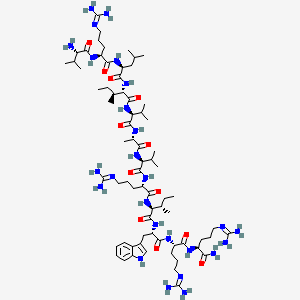
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
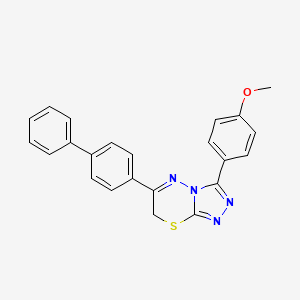
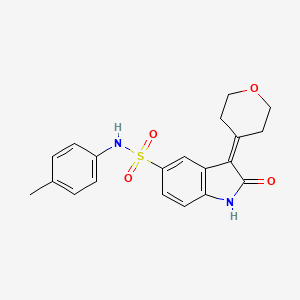
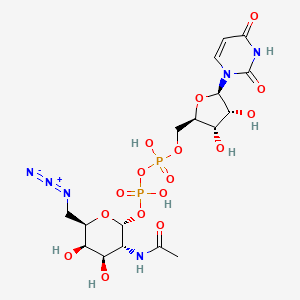


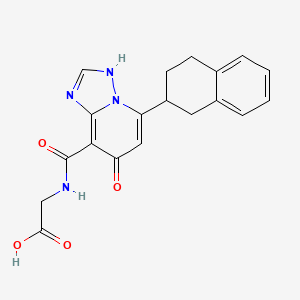
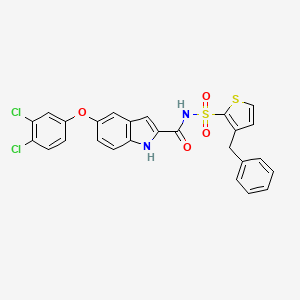
![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)

